molecular formula C29H33NO2 B8458573 rac 7-Methoxy Lasofoxifene

rac 7-Methoxy Lasofoxifene

Katalognummer: B8458573
Molekulargewicht: 427.6 g/mol
InChI-Schlüssel: NAPIZYZVKMASNP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

rac 7-Methoxy Lasofoxifene (CAS 4796-75-2) is a racemic derivative of the selective estrogen receptor modulator (SERM) Lasofoxifene, provided for research and development purposes. This compound is of significant interest in pharmacological studies, particularly in the field of oncology and bone health. It acts by binding to the estrogen receptor alpha (ERα), and its structural features are studied to understand the interplay between ligand binding, receptor cellular lifetime, and transcriptional antagonism . Research indicates that such Lasofoxifene derivatives are valuable tools for investigating antagonistic activities in breast cancer cells, including those harboring resistant mutations in the ESR1 gene such as Y537S . The parent compound, Lasofoxifene, is noted for its high oral bioavailability and is used clinically for osteoporosis, highlighting the research potential of its derivatives . This product is characterized by high purity and is accompanied by comprehensive analytical data. rac 7-Methoxy Lasofoxifene is intended for research applications only and is not intended for diagnostic or therapeutic use.

Eigenschaften

Molekularformel

C29H33NO2

Molekulargewicht

427.6 g/mol

IUPAC-Name

1-[2-[4-(6-methoxy-2-phenyl-1,2,3,4-tetrahydronaphthalen-1-yl)phenoxy]ethyl]pyrrolidine

InChI

InChI=1S/C29H33NO2/c1-31-26-14-16-28-24(21-26)11-15-27(22-7-3-2-4-8-22)29(28)23-9-12-25(13-10-23)32-20-19-30-17-5-6-18-30/h2-4,7-10,12-14,16,21,27,29H,5-6,11,15,17-20H2,1H3

InChI-Schlüssel

NAPIZYZVKMASNP-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC2=C(C=C1)C(C(CC2)C3=CC=CC=C3)C4=CC=C(C=C4)OCCN5CCCC5

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of rac 7-Methoxy Lasofoxifene typically involves multiple steps. One common approach is to start with the preparation of 1,2,3,4-tetrahydro-2-phenyl-6-methoxynaphthalene, which can be synthesized through the hydrogenation of 2-phenyl-6-methoxynaphthalene under specific conditions . This intermediate is then reacted with 4-(2-chloroethyl)phenol to form the phenoxyethyl derivative. Finally, the pyrrolidine ring is introduced through a nucleophilic substitution reaction with pyrrolidine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity .

Analyse Chemischer Reaktionen

Types of Reactions

rac 7-Methoxy Lasofoxifene can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2), palladium catalyst (Pd/C)

    Substitution: Various nucleophiles such as amines, alcohols, and thiols

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Fully saturated derivatives

    Substitution: Functionalized derivatives with diverse chemical properties

Wirkmechanismus

The mechanism of action of rac 7-Methoxy Lasofoxifene involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Efficacy in Bone Mineral Density (BMD) and Fracture Risk

  • Lasofoxifene vs. Raloxifene: Lasofoxifene showed superior increases in lumbar spine BMD (7.5% vs. 4.5%) and greater reductions in bone turnover markers (e.g., osteocalcin) compared to raloxifene in phase III trials . The PEARL study highlighted a 42% reduction in vertebral fractures with lasofoxifene, outperforming raloxifene’s ~30% risk reduction .
  • Lasofoxifene vs. Tamoxifen :
    Indirect meta-analyses suggest lasofoxifene has a statistically significant advantage in therapeutic benefit (RR = 3.39, 95% CI: 1.18–9.73) over tamoxifen for breast cancer risk reduction .

Lipid Profile and Cardiovascular Effects

Lasofoxifene reduced LDL cholesterol by 18–22% and total cholesterol by 10–12% in postmenopausal women, effects significantly greater than those seen with raloxifene .

Breast Cancer Prevention and ER-Mutant Activity

Preclinically, lasofoxifene inhibited tumor growth in ESR1-mutant models resistant to aromatase inhibitors (AIs), outperforming fulvestrant in reducing bone metastases .

Structural and Functional Comparisons

Methoxy Substitution Effects

In contrast, 6- and 8-methoxy isomers exhibit prolonged stability (t½ > 15 hours) due to enhanced resonance stabilization .

Comparison with Other SERM Structural Analogs

  • Bazedoxifene : Exhibits lower BMD improvement (~3–4%) but a favorable uterine profile, making it preferable for long-term osteoporosis management .

Q & A

Q. What experimental frameworks reconcile conflicting data on SERM-induced endometrial effects?

  • While rac 7-Methoxy Lasofoxifene showed no significant endometrial hyperplasia in OVX rats , human trials require transvaginal ultrasound monitoring. Discordant findings (e.g., tamoxifen’s endometrial cancer risk ) highlight the need for species-specific ERβ/ERα affinity studies and long-term surveillance protocols .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.